2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole
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Description
2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H14N4O2S2 and its molecular weight is 298.38. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Surface Activity
Research has explored the synthesis of 1,2,4-triazole derivatives, noting their potential in producing biologically active heterocycles with antimicrobial activity and applications as surface active agents (El-Sayed, 2006). This indicates a broad scope for the chemical's application in both medical and industrial fields.
Chemical Transformation and Catalysis
A study by Miura et al. (2013) demonstrated that 1-sulfonyl-1,2,3-triazoles, akin to the chemical , could react with allenes in the presence of a nickel(0) catalyst to produce polysubstituted pyrroles. This process includes double bond transposition and Alder-ene reactions, highlighting the compound's utility in complex chemical synthesis (Miura et al., 2013).
Novel Sulfone Derivatives Synthesis
Xu et al. (2010) focused on synthesizing 3-(Substituted methylthio)-4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole derivatives, starting from gallic acid. These sulfones, obtained through catalytic oxidation, show the potential for high yield under mild conditions, indicating the versatile synthetic applications of sulfone derivatives containing 1,2,4-triazole moieties (Xu et al., 2010).
Development of Organic Syntheses
The study by Yoo (2015) introduced azomethine ylide as a novel 1,5-dipole, prepared from 1-sulfonyl-1,2,3-triazole, showcasing the development of new organic syntheses through unique cycloaddition reactions. This demonstrates the compound's role in advancing synthetic methodologies (Yoo, 2015).
Antimicrobial and Cytotoxic Activities
Muralikrishna et al. (2012) synthesized sulfone linked bis heterocycles with significant antimicrobial activity and cytotoxicity, showing the potential for 1,2,4-triazole derivatives in therapeutic applications. This suggests that compounds like 2-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole could have biomedical relevance, particularly in developing new antimicrobial agents (Muralikrishna et al., 2012).
Properties
IUPAC Name |
2-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c1-9-2-3-11(18-9)19(16,17)14-7-4-10(8-14)15-12-5-6-13-15/h2-3,5-6,10H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJFKXZQBXLMLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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